molecular formula C19H21NO5S B2581752 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1421509-65-0

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2581752
CAS RN: 1421509-65-0
M. Wt: 375.44
InChI Key: HWLHIYKJENAVRE-UHFFFAOYSA-N
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Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H21NO5S and its molecular weight is 375.44. The purity is usually 95%.
BenchChem offers high-quality N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Research has demonstrated the potential of sulfonamide derivatives, including those structurally related to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, as inhibitors of human carbonic anhydrase isozymes. These enzymes are involved in various physiological processes, including respiration and the regulation of pH in tissues. Sulfonamides derived from indanes and tetralines, including compounds structurally similar to the specified chemical, have shown inhibitory effects on carbonic anhydrase isozymes, highlighting their potential in therapeutic applications aimed at disorders related to enzyme dysregulation (Akbaba et al., 2014).

Antimicrobial Activity

Sulfonamide derivatives, including those with a core structure similar to the specified chemical, have been investigated for their antimicrobial properties. These compounds exhibit activity against a range of microbial species, including both Gram-positive and Gram-negative bacteria. The modification of sulfonamide structures has been explored to enhance antimicrobial efficacy, indicating the role of such derivatives in addressing antibiotic resistance and developing new antimicrobial agents (Krátký et al., 2012).

Enzyme Inhibitory and Biological Screening

Sulfonamide derivatives based on 1,4-benzodioxane have been synthesized and assessed for their inhibitory activity against several enzymes, including butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). These studies reveal that the synthesized compounds demonstrate moderate to good enzyme inhibitory activity, suggesting their potential in the development of therapeutics for diseases where these enzymes play a critical role. Furthermore, biological screening of these compounds has revealed promising antimicrobial activities, supporting their potential in medicinal chemistry applications (Irshad et al., 2018).

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c21-19(8-7-14-3-1-2-4-15(14)12-19)13-20-26(22,23)16-5-6-17-18(11-16)25-10-9-24-17/h1-6,11,20-21H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLHIYKJENAVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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